molecular formula C18H17NO3 B8657057 2-(4-Phenoxybutyl)-1H-isoindole-1,3(2H)-dione CAS No. 124721-39-7

2-(4-Phenoxybutyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B8657057
M. Wt: 295.3 g/mol
InChI Key: MYQIMOPCPKOERU-UHFFFAOYSA-N
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Patent
US05280022

Procedure details

A mixture of N-(4-phenoxybutyl)phthalimide (7.8 g), hydrazine hydrate (7 ml) and ethanol (150 ml) was stirred for one hour under reflux. Crystalline precipitate was filtered off, then the filtrate was concentrated under reduced pressure to give 4-phenoxybutylamine (4.2 g, 95%) as an oily product.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][CH2:10][CH2:11][N:12]1C(=O)C2=CC=CC=C2C1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.NN>C(O)C>[O:1]([CH2:8][CH2:9][CH2:10][CH2:11][NH2:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCCN1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
7 mL
Type
reactant
Smiles
O.NN
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
Crystalline precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCCCN
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.